Dofequidar fumarate
Overview
Description
Dofequidar fumarate is an antineoplastic agent . It is a potent inhibitor of MDR-1 , a protein that can lead to multi-drug resistance in cancer cells . The compound is known to sensitize tumor cells to cytotoxic drugs .
Molecular Structure Analysis
Dofequidar fumarate has a chemical formula of C72H74N6O18 . Its molecular weight is 1311.408 . The structure includes two molecules of Dofequidar and three molecules of fumarate .
Physical And Chemical Properties Analysis
Dofequidar fumarate is a white to beige powder . It is soluble in DMSO . The compound has a molecular weight of 597.66 .
Scientific Research Applications
Multidrug Resistance Modulation
Dofequidar fumarate is a synthetic quinoline derivative with notable properties in modulating multidrug resistance (MDR). It competitively binds to the drug-binding site of the transmembrane P-glycoprotein efflux pump (P-gp). This binding mechanism is crucial as it blocks the efflux of cytotoxic drugs from cells, thereby increasing their intracellular concentrations and enhancing cytotoxicity. It has shown effectiveness in reversing MDR phenotype in cells exposed to various chemotherapeutic agents, like vinca alkaloids and anthracyclines (Definitions, 2020).
Cancer Treatment Enhancement
A significant application of dofequidar fumarate is in sensitizing cancer stem-like side population cells to chemotherapeutic drugs. This is achieved by inhibiting ABCG2/BCRP-mediated drug export. Dofequidar fumarate effectively reduces the cell number in the side population fraction of various cancer cell lines, sensitizing them to anticancer agents. This mechanism holds potential for selective eradication of cancer stem cells (Katayama et al., 2009).
Breast Cancer Therapy
In the context of breast cancer, dofequidar fumarate combined with cyclophosphamide, doxorubicin, and fluorouracil (CAF) therapy has shown promising results. It improved the overall response rate and progression-free survival, especially in patients who had not received prior therapy. This combination therapy was well tolerated and suggested to have enhanced efficacy in certain patient subgroups (Saeki et al., 2007).
properties
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAVTDQTRFYXSD-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dofequidar fumarate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.